Fmoc-Gln(Trt)-OPfp

Descripción general

Descripción

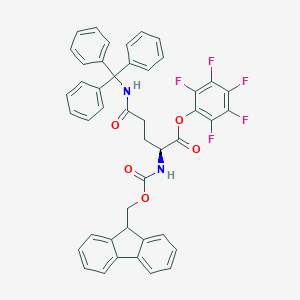

Fmoc-Gln(Trt)-OPfp: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide is protected by a trityl (Trt) group. The compound also contains a pentafluorophenyl (OPfp) ester, which is a reactive group used to facilitate peptide bond formation.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Fmoc-Gln(Trt)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to introduce glutamine residues into peptides.

Biology:

Protein Engineering: Used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.

Medicine:

Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: Employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mecanismo De Acción

Target of Action

Fmoc-Gln(Trt)-OPfp, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is a Fmoc protected amino acid derivative . It is primarily used as a reagent in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain . The Fmoc group of this compound serves as a protective group that prevents unwanted reactions during the synthesis process . The trityl group (Trt) specifically protects the glutamine residue .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. Specifically, it allows for the controlled addition of glutamine residues to the growing peptide chain . This can influence the structure and function of the resulting peptide, depending on the role of the glutamine residues within the peptide’s structure.

Pharmacokinetics

For instance, this compound has good solubility properties in most organic solvents , which can affect its availability during the synthesis process.

Result of Action

The use of this compound in peptide synthesis results in the incorporation of glutamine residues into the peptide chain . This can have various effects at the molecular and cellular level, depending on the specific role of the glutamine residues in the function of the peptide. For instance, glutamine residues can be involved in protein-protein interactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the peptide synthesis process can be affected by the temperature and the pH of the reaction environment . Furthermore, the stability of this compound can be affected by storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of glutamine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glutamine with Fmoc chloride in the presence of a base such as sodium carbonate.

Trityl Protection: The side chain amide of glutamine is then protected using trityl chloride in the presence of a base like pyridine.

Pentafluorophenyl Ester Formation: Finally, the protected glutamine is reacted with pentafluorophenyl chloroformate to form the pentafluorophenyl ester.

Industrial Production Methods: The industrial production of Fmoc-Gln(Trt)-OPfp follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form peptide bonds.

Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Trt is removed using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF).

Trt Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

Peptide Bonds: Formation of peptide bonds with amino acids or peptides.

Deprotected Glutamine: Removal of protecting groups yields free glutamine.

Comparación Con Compuestos Similares

Fmoc-Gln(Trt)-OH: Similar structure but lacks the pentafluorophenyl ester group.

Fmoc-Gln-OH: Lacks both the trityl and pentafluorophenyl ester groups.

Fmoc-Glu(Trt)-OPfp: Similar structure but with glutamic acid instead of glutamine.

Uniqueness:

Fmoc-Gln(Trt)-OPfp: is unique due to the presence of both Fmoc and Trt protecting groups along with the reactive pentafluorophenyl ester group, making it highly suitable for specific peptide synthesis applications.

Actividad Biológica

Fmoc-Gln(Trt)-OPfp, or N-alpha-Fmoc-delta-trityl-L-glutamine, is a significant compound in peptide synthesis and biochemistry. This article explores its biological activity, focusing on its role in peptide synthesis, solubility properties, and potential applications in therapeutic contexts.

Overview of this compound

Chemical Structure

this compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group on the glutamine residue. The molecular weight is approximately 610.7 g/mol .

Synthesis

The compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the iterative assembly of peptides while maintaining high purity and yield. The Fmoc protecting group facilitates selective deprotection under mild conditions, making it advantageous for synthesizing sensitive peptides .

1. Role in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its protective groups prevent unwanted side reactions during the coupling process, particularly when using carbodiimide reagents. This characteristic enhances the stability of the amide bond formed between amino acids, reducing the likelihood of dehydration reactions .

Table 1: Comparison of Solubility Properties

| Compound | Solubility in DMF | Stability | Comments |

|---|---|---|---|

| Fmoc-Gln(Trt)-OH | High | Stable | Better solubility compared to Fmoc-Gln-OH |

| Fmoc-Gln-OH | Low | Less stable | Prone to dehydration reactions |

2. Biological Implications

The use of this compound in peptide synthesis has implications for drug development and therapeutic applications:

- Neurotrophic Factors : Peptides synthesized using this compound have been explored for their neuroprotective properties, potentially aiding in neurodegenerative diseases .

- Enzyme Inhibition : Research indicates that peptides incorporating this compound can act as inhibitors for specific proteases, which are crucial in various biological pathways .

Case Study 1: Synthesis of Neurotrophic Peptides

In a study focused on neurotrophic peptides, this compound was used to synthesize a series of compounds aimed at promoting neuronal survival. The resulting peptides demonstrated increased efficacy in cellular assays compared to those synthesized with less soluble glutamine derivatives .

Case Study 2: Inhibition of Kallikrein-Related Peptidases

Another significant study investigated the use of this compound in synthesizing peptide inhibitors for kallikrein-related peptidases. The synthesized peptides exhibited potent inhibitory activity, highlighting the importance of selecting appropriate protecting groups to maintain biological activity during synthesis .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYKAAWLZTVISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694216 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-65-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.